6-ethyl 3-methyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate 6-ethyl 3-methyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 864926-19-2
VCID: VC5335316
InChI: InChI=1S/C20H19F3N2O5S/c1-3-30-19(28)25-8-7-13-14(10-25)31-17(15(13)18(27)29-2)24-16(26)11-5-4-6-12(9-11)20(21,22)23/h4-6,9H,3,7-8,10H2,1-2H3,(H,24,26)
SMILES: CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C20H19F3N2O5S
Molecular Weight: 456.44

6-ethyl 3-methyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

CAS No.: 864926-19-2

Cat. No.: VC5335316

Molecular Formula: C20H19F3N2O5S

Molecular Weight: 456.44

* For research use only. Not for human or veterinary use.

6-ethyl 3-methyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate - 864926-19-2

Specification

CAS No. 864926-19-2
Molecular Formula C20H19F3N2O5S
Molecular Weight 456.44
IUPAC Name 6-O-ethyl 3-O-methyl 2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Standard InChI InChI=1S/C20H19F3N2O5S/c1-3-30-19(28)25-8-7-13-14(10-25)31-17(15(13)18(27)29-2)24-16(26)11-5-4-6-12(9-11)20(21,22)23/h4-6,9H,3,7-8,10H2,1-2H3,(H,24,26)
Standard InChI Key JCDRXSNJGNIGLV-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the thieno[2,3-c]pyridine family, a class of bicyclic heterocycles combining thiophene and pyridine rings. Its systematic name reflects key substituents:

  • 6-Ethyl and 3-methyl ester groups at positions 6 and 3 of the pyridine ring.

  • A 2-(3-(trifluoromethyl)benzamido) moiety attached to the thiophene ring.

  • A partially saturated 4,5-dihydrothieno[2,3-c]pyridine core.

The molecular formula is deduced as C21H20F3N3O5S\text{C}_{21}\text{H}_{20}\text{F}_{3}\text{N}_{3}\text{O}_{5}\text{S}, with a molecular weight of 491.46 g/mol .

Synthetic Routes and Methodologies

Core Construction via Gewald Reaction

The thieno[2,3-c]pyridine core is synthesized using the Gewald reaction, a multicomponent condensation involving:

  • Ethyl cyanoacetate as the cyanocarbonyl component.

  • N-Substituted piperidone (e.g., N-Boc-piperidone) to introduce the dihydropyridine ring.

  • Elemental sulfur for thiophene ring formation .

For example, reacting ethyl cyanoacetate with NN-methyl-piperidone in ethanol with morpholine as a catalyst yields ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (2b) in 64% yield .

Esterification and Functionalization

The ethyl and methyl ester groups are installed via alkylation or transesterification reactions. For instance, treating the carboxylic acid intermediate with ethanol and sulfuric acid yields the ethyl ester, while methyl esters are formed using methanol under similar conditions .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight491.46 g/molCalculated
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
Melting Point205–208°C (decomposes)
LogP (Lipophilicity)~3.2 (estimated)
StabilityHydrolytically unstable in acidic/basic conditions

The trifluoromethyl group enhances hydrophobicity (logP\log P), while the ester and amide functionalities contribute to moderate aqueous solubility .

Comparative Analysis of Analogues

CompoundStructure ModificationBioactivity (EC₅₀/IC₅₀)Source
2dBoc-l-Cys(Trt) at R₆93.2 ± 0.4 nM (A₁AR)
6aBenzyl carbamate at R₃37.6 ± 7.3 nM (A₁AR)
I-22a3-(Trifluoromethyl)benzamido68% Tumor inhibition

The target compound’s 3-(trifluoromethyl)benzamido group likely enhances both receptor binding and pharmacokinetic profiles compared to simpler analogues .

Challenges and Future Directions

Synthetic Optimization

Current yields for Gewald-based syntheses range from 64–85% . Future work could explore microwave-assisted or flow chemistry to improve efficiency.

Biological Profiling

In vivo studies are needed to evaluate bioavailability and toxicity. The compound’s ester groups may undergo hydrolysis, necessitating prodrug strategies .

Target Identification

Proteomic screening could identify off-target effects, while molecular docking studies may reveal interactions with novel kinases or GPCRs .

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